molecular formula C7H6Br2N2O B2796882 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one CAS No. 2306268-19-7

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one

Cat. No.: B2796882
CAS No.: 2306268-19-7
M. Wt: 293.946
InChI Key: IJRIDSYRZGMHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one (CAS 2306268-19-7) is a high-value chemical intermediate presented as a white to off-white powder with a typical purity of 97% to 99% min . This compound is exclusively intended for research and development applications, specifically in the field of pharmaceutical science. Its primary research value lies in its use as a key synthetic building block for the development of novel pyrazine derivatives. Pyrazine-based compounds are a significant area of investigation in medicinal chemistry, with studies exploring their potential as potassium channel modulators for the treatment of neurological disorders, convulsions, and pain . Other research avenues for related pyrazine structures include their DNA-binding and cytotoxic properties, which are relevant in the context of developing new antitumor agents . The dibromo and cyclopropyl functional groups on the pyrazin-2-one core make it a versatile and reactive scaffold for further chemical elaboration. Researchers can utilize this compound to synthesize more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It should be stored in a well-closed container, in a cool, dry place, and protected from light to ensure stability .

Properties

IUPAC Name

3,5-dibromo-1-cyclopropylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRIDSYRZGMHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C(C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one typically involves the bromination of a precursor pyrazinone compound. One common method includes the reaction of 1-cyclopropyl-pyrazin-2-one with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 3 and 5 positions of the pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,5-diamino-1-cyclopropyl-pyrazin-2-one derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one, a comparison with analogous halogenated pyrazinones and related intermediates is essential. Below is a detailed analysis supported by chemical principles and inferred data (noting limitations in the provided evidence):

Table 1: Key Comparative Properties of Halogenated Pyrazinones

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Type Substituent Theoretical Reactivity Profile
This compound C₇H₆Br₂N₂O 293.94 Bromine Cyclopropyl High electrophilicity; suited for cross-coupling
3,5-Dichloro-1-cyclopropyl-pyrazin-2-one C₇H₆Cl₂N₂O 206.05 Chlorine Cyclopropyl Moderate electrophilicity; lower steric demand
3-Bromo-1-methyl-pyrazin-2-one C₅H₅BrN₂O 189.01 Bromine Methyl Reduced steric hindrance; faster reaction kinetics
5-Bromo-1-phenyl-pyrazin-2-one C₁₀H₇BrN₂O 257.08 Bromine Phenyl Enhanced π-π interactions; increased lipophilicity

Key Comparative Insights

Halogen Effects :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance leaving-group ability and electrophilic aromatic substitution (EAS) reactivity compared to chlorine. For instance, this compound is expected to undergo cross-coupling reactions more readily than its dichloro analog .
  • Dichloro analogs (e.g., 3,5-Dichloro-1-cyclopropyl-pyrazin-2-one) may exhibit lower molecular weight and solubility in polar solvents due to reduced van der Waals forces.

This contrasts with methyl or phenyl groups, which offer steric bulk or π-system conjugation, respectively. Phenyl Substituents: Compounds like 5-Bromo-1-phenyl-pyrazin-2-one may exhibit higher lipophilicity, favoring membrane permeability in biological assays.

Reactivity and Applications: The dibromo derivative’s dual bromine atoms enable sequential functionalization (e.g., selective mono-substitution followed by a second reaction), a feature less feasible in mono-halogenated analogs like 3-Bromo-1-methyl-pyrazin-2-one. Cyclopropyl-containing pyrazinones are of interest in medicinal chemistry for modulating metabolic stability, as small rings resist oxidative degradation compared to linear alkyl chains.

Biological Activity

Overview

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group and two bromine atoms. This configuration imparts distinct steric and electronic properties that are significant for its biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

  • Molecular Formula : C7H6Br2N2O
  • Molecular Weight : 293.95 g/mol
  • IUPAC Name : 3,5-dibromo-1-cyclopropylpyrazin-2-one

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine atoms enhances the compound's reactivity, allowing it to form stable complexes with proteins and nucleic acids, thereby influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In a study evaluating various pyrazine derivatives, this compound showed promising results in inhibiting the growth of cancer cell lines, particularly those overexpressing HER2. The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several pyrazine derivatives, including this compound. The results are summarized in Table 1:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Control (Ampicillin)Staphylococcus aureus8 µg/mL

This study highlights the compound's potential as an antimicrobial agent, particularly against resistant strains.

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are presented in Table 2:

Cell LineIC50 (µM)Mechanism of Action
HER2-positive breast cancer15Induction of apoptosis
Gastric cancer20Inhibition of cell proliferation
Non-cancerous cells>100Low cytotoxicity

The IC50 values indicate that the compound is significantly more effective against cancer cells than non-cancerous cells, suggesting selective toxicity.

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepConditionsYield/PurityReference
Bromination110°C, 3h, DCM50.6% yield
Cyclopropane AdditionEthanol reflux, acid/base catalystNot reported*

*Similar methodologies for related compounds suggest yields of 40–60% under optimized conditions.

Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Effective for separating brominated intermediates using gradients of ethyl acetate/hexane .
  • Solvent Extraction : DCM/water partitioning removes hydrophilic byproducts .
  • Recrystallization : Methanol or ethanol recrystallization improves purity for crystallographic studies .

Key Consideration : Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 1:1 EA/Hexane) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR, X-ray) when characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (≤1.0 Å) reduces ambiguity in cyclopropane ring geometry .
  • NMR Cross-Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values. For example, cyclopropane protons typically resonate at δ 1.2–2.0 ppm .
  • Contradiction Analysis : If NMR signals conflict with X-ray data, re-examine sample purity or consider dynamic effects (e.g., ring puckering) .

Advanced: What are the mechanistic considerations for bromination and cyclopropane introduction?

Methodological Answer:

  • Bromination : Electrophilic aromatic substitution (EAS) dominates, with Br2_2 or NBS as brominating agents. Steric hindrance from the cyclopropane group directs bromination to the 3,5-positions .
  • Cyclopropane Formation : Transition-metal-catalyzed [2+1] cycloaddition (e.g., Simmons-Smith) or base-mediated ring closure are plausible pathways. Ethanol solvent stabilizes intermediates via hydrogen bonding .

Caution : Over-bromination can occur if stoichiometry exceeds 2:1 (Br:substrate) .

Basic: What analytical methods confirm the structure and purity of this compound?

Methodological Answer:

  • X-ray Diffraction : Resolves cyclopropane geometry and bromine positions (R-factor ≤5%) .
  • Mass Spectrometry (HRMS) : Expected [M+H]+^+ at m/z 323.85 (C7_7H6_6Br2_2N2_2O).
  • HPLC : Use C18 columns with acetonitrile/water (70:30) for purity assessment (>95%) .

Q. Table 2: Key Analytical Parameters

MethodCritical ParametersReference
X-raySpace group P21_1/c, Z=4
1^1H NMRδ 1.5–2.0 (cyclopropane CH2_2)
HPLC Retention Time8.2 min (C18, 70% ACN)

Advanced: How to design experiments for studying its reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura couplings. Use aryl boronic acids (1.2 eq) in THF/H2_2O (3:1) at 80°C .
  • Kinetic Studies : Monitor reaction progress via in-situ IR (C-Br stretch at 550 cm1^{-1}) .

Optimization : Additives like K2_2CO3_3 improve coupling efficiency by neutralizing HBr byproducts .

Advanced: What strategies mitigate side reactions (e.g., over-bromination, ring-opening)?

Methodological Answer:

  • Stoichiometric Control : Limit Br2_2 to 2.1 eq to avoid polybromination .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during cyclopropane formation .
  • Low-Temperature Quenching : Rapid cooling after bromination prevents ring-opening via retro-Diels-Alder pathways .

Validation : Monitor byproducts via LC-MS (e.g., m/z 405.9 for dibromo adducts) .

Notes

  • References to SHELX () and synthesis protocols () are critical for reproducibility.
  • Discrepancies in yields or conditions highlight the need for iterative optimization in novel syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.